13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound 13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The difluoromethyl and fluorophenoxy groups are introduced through nucleophilic substitution reactions, using appropriate reagents such as difluoromethyl halides and fluorophenols.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but often involve the use of solvents such as dichloromethane or tetrahydrofuran, and may require specific temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.
Scientific Research Applications
13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science: The compound’s stability and reactivity make it useful for the development of new materials, such as polymers or coatings.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable for research in organic chemistry.
Mechanism of Action
The mechanism by which 13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but often include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other similar compounds, such as:
13-(difluoromethyl)-4-[(4-chlorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
13-(difluoromethyl)-4-[(4-bromophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This compound has a bromophenoxy group instead of a fluorophenoxy group.
The uniqueness of This compound
Properties
Molecular Formula |
C19H12F3N5OS |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C19H12F3N5OS/c1-9-6-12(17(21)22)24-19-14(9)15-16(29-19)18-25-13(26-27(18)8-23-15)7-28-11-4-2-10(20)3-5-11/h2-6,8,17H,7H2,1H3 |
InChI Key |
KHIWKCLRGXCOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)F)C(F)F |
Origin of Product |
United States |
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